Technical Guide: Physicochemical Properties and Biological Profile of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone
Technical Guide: Physicochemical Properties and Biological Profile of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone (CAS No. 10045-68-8). Due to the limited availability of experimental data for this specific compound, this document also includes comparative data from its isomer, 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone, to provide estimated values. Furthermore, a plausible experimental protocol for its synthesis and characterization is detailed, based on established methods for related imidazole derivatives. The guide also explores potential biological activities by examining the known pharmacology of structurally similar compounds, proposing a hypothetical signaling pathway for its potential anti-inflammatory effects.
Introduction
Imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The 2-phenyl-1H-imidazole scaffold, in particular, is a key pharmacophore in a number of therapeutic agents. 1-(2-Phenyl-1H-imidazol-5-YL)ethanone is a derivative belonging to this class. A thorough understanding of its physicochemical properties is crucial for its potential development as a therapeutic agent, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide aims to consolidate the available information on this compound and provide a foundational resource for researchers.
Physicochemical Properties
Quantitative data for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone is not extensively reported in the literature. The following tables summarize the available information for the target compound and its isomer, 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (CAS No. 10041-06-2), for comparative purposes.
Table 1: General and Physical Properties
| Property | 1-(2-Phenyl-1H-imidazol-5-YL)ethanone | 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (Isomer) |
| CAS Number | 10045-68-8[4] | 10041-06-2 |
| Molecular Formula | C₁₁H₁₀N₂O | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol |
| Appearance | Not specified | White to yellow powder |
| Melting Point | Not specified | 112-114 °C |
| Boiling Point | Not specified | 369 °C |
| Density | Not specified | 1.13 g/cm³ |
Table 2: Solubility and Partitioning
| Property | 1-(2-Phenyl-1H-imidazol-5-YL)ethanone | 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (Isomer) |
| Water Solubility | Not specified | >27.9 µg/mL |
| logP (Computed) | Not specified | 1.4 |
| pKa | Not specified | Not specified |
Experimental Protocols
Inferred Synthesis of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone
A plausible synthetic route for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone can be inferred from the general synthesis of 2,5-disubstituted imidazoles. A common method is the Radziszewski synthesis or variations thereof.
Reaction Scheme:
A potential synthesis could involve the reaction of a dicarbonyl compound with benzaldehyde and an ammonia source. For the target molecule, a suitable starting material would be a 1,2-dicarbonyl compound that can provide the acetyl group at the 5-position of the imidazole ring.
Step-by-Step Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of benzaldehyde and a suitable 1,2-dicarbonyl precursor (e.g., 2,3-butanedione).
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Solvent and Reagents: Dissolve the reactants in a suitable solvent such as glacial acetic acid. Add an excess of an ammonia source, like ammonium acetate.
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Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the crude product.
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Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the ketone and the N-H of the imidazole ring.
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Melting Point Analysis: To determine the purity of the synthesized compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been documented for 1-(2-Phenyl-1H-imidazol-5-YL)ethanone, many structurally related 2-phenyl-1H-imidazole derivatives exhibit significant pharmacological effects.
Anti-inflammatory Activity
A number of imidazole derivatives are known to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1]
Hypothesized Signaling Pathway: Inhibition of COX-2
The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. It is plausible that 1-(2-Phenyl-1H-imidazol-5-YL)ethanone could act as a COX-2 inhibitor.
Caption: Hypothesized inhibition of the COX-2 pathway.
Antifungal Activity
Azole compounds, including many imidazole derivatives, are well-established antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5]
Experimental and Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone.
Caption: General workflow for synthesis and evaluation.
Conclusion
1-(2-Phenyl-1H-imidazol-5-YL)ethanone is a compound of interest within the broader class of biologically active imidazole derivatives. While specific experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on available information and data from closely related compounds. The inferred synthetic protocol and hypothesized biological pathways offer a starting point for further research and development of this and similar molecules. Further experimental validation is necessary to fully elucidate the properties and potential therapeutic applications of 1-(2-Phenyl-1H-imidazol-5-YL)ethanone.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-(2-phenyl-1H-imidazol-5-yl)ethanone | CAS#:10045-68-8 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]



